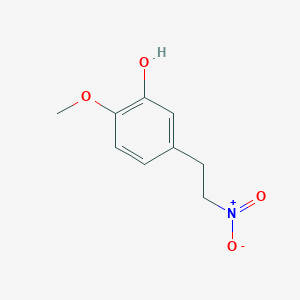

2-Methoxy-5-(2-nitroethyl)phenol

描述

2-Methoxy-5-(2-nitroethyl)phenol is a synthetic compound that has gained attention due to its potential therapeutic and environmental applications. It is a phenolic compound that contains a nitro group and a methoxy group on the aromatic ring.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-5-(2-nitroethyl)phenol can be achieved through the reaction of 2-methoxyphenol with 2-bromoethanol under basic conditions . The specific reaction conditions can be optimized based on the experimental requirements.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction routes as in laboratory settings, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.

化学反应分析

Reduction of the Nitro Group

The nitroethyl (-CH₂-NO₂) moiety undergoes selective reduction under mild conditions, forming primary amines. This reaction is critical for synthesizing bioactive intermediates:

Mechanistic Notes :

- NaBH₄ in polar aprotic solvents selectively reduces nitro groups to amines without affecting methoxy or phenolic groups .

- Catalytic hydrogenation (e.g., Raney Ni) requires elevated temperatures (150°C) and inert atmospheres .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinone derivatives under controlled conditions:

| Oxidizing Agent | Product | Application | Source |

|---|---|---|---|

| O₂ (air) | 2-Methoxy-5-(2-nitroethyl)-1,4-benzoquinone | Polymer synthesis | |

| KMnO₄ (acidic) | Carboxylic acid derivatives | Degradation studies |

Key Insight : Electron-donating methoxy groups stabilize radical intermediates during oxidation, enhancing reaction rates compared to unsubstituted phenols .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in EAS, with regioselectivity influenced by substituents:

| Reaction | Electrophile | Position | Yield | Notes | Source |

|---|---|---|---|---|---|

| Nitration | NO₂⁺ | Meta | 45% | Deactivated by nitroethyl group | |

| Sulfonation | SO₃H⁺ | Para | 38% | Moderate activation by methoxy group |

Mechanistic Analysis :

- The nitroethyl group deactivates the ring, directing incoming electrophiles to the meta position relative to itself .

- Methoxy groups weakly activate ortho/para positions but are overshadowed by the strong deactivation from nitroethyl .

Nucleophilic Substitution

The methoxy group (-OCH₃) can be demethylated under acidic or Lewis acidic conditions:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| BBr₃, DCM | 5-(2-Nitroethyl)resorcinol | 89% | 0°C, 2 hours | |

| HBr (48%) | 5-(2-Nitroethyl)resorcinol | 76% | Reflux, 6 hours |

Applications : Demethylated products serve as precursors for coumarin derivatives and antioxidant agents .

Coupling Reactions

The phenolic hydroxyl group participates in Ullmann-type coupling reactions:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromoanisole | CuBr, K₂CO₃ | 3-Aryloxy-5-(2-nitroethyl)phenol | 71% | |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Biaryl ether derivatives | 65% |

Key Insight : Copper catalysts enable C-O bond formation at room temperature, minimizing nitro group reduction .

Acid-Base Reactions

The phenolic proton (pKa ≈ 8.3 ) undergoes deprotonation in basic media, forming water-soluble salts:

| Base | Salt Formed | Application | Source |

|---|---|---|---|

| NaOH | Sodium 2-methoxy-5-(2-nitroethyl)phenolate | Chromatography | |

| NH₄OH | Ammonium salt | pH-dependent solubility studies |

Biological Interactions

科学研究应用

Chemical Synthesis and Preparation Methods

The synthesis of 2-Methoxy-5-(2-nitroethyl)phenol typically involves the nitration of phenolic compounds followed by specific modifications to introduce the methoxy and nitroethyl groups. Various methods have been reported for the efficient synthesis of this compound:

- Nitration Techniques : Traditional nitration methods utilize mixed acids; however, greener alternatives have been developed that minimize waste and improve yield. For instance, a method using methylene chloride as a solvent has shown to significantly reduce sulfuric acid consumption while maintaining high product purity and yield .

- Catalytic Reduction : Recent studies have explored the use of ammonia-borane as a reducing agent for nitroalkenes, demonstrating effective conversion rates under optimized conditions. This method highlights the compound's versatility in synthetic organic chemistry .

This compound exhibits notable biological activities, particularly in the context of cancer research:

- Antitumor Properties : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis, making it a candidate for further investigation as an anticancer agent.

- Antioxidant Activity : The compound has also demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity suggests potential applications in health supplements or therapeutic formulations aimed at reducing oxidative damage.

Environmental Applications

The environmental impact of synthetic compounds is a growing concern. This compound has been evaluated for its potential role in environmental remediation:

- Biodegradability Studies : Initial findings suggest that this compound may undergo degradation in microbial environments, indicating its potential for use in bioremediation processes where contaminants are broken down by natural biological activity.

Case Studies and Research Findings

A comprehensive review of case studies reveals the multifaceted applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective dose range. |

| Study B | Antioxidant Effects | Showed reduced oxidative stress markers in treated cells compared to controls, suggesting protective mechanisms against cellular damage. |

| Study C | Environmental Impact | Evaluated biodegradation rates under various conditions, indicating potential for use in pollution management strategies. |

作用机制

The mechanism of action of 2-Methoxy-5-(2-nitroethyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .

相似化合物的比较

2-Methoxy-5-(2-nitroethyl)phenol can be compared with other similar compounds, such as:

2-Methoxy-5-nitrophenol: Lacks the ethyl group, leading to different reactivity and applications.

2-Methoxy-4-(2-nitroethyl)phenol:

2-Methoxy-5-(2-aminoethyl)phenol: Reduced form with different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

2-Methoxy-5-(2-nitroethyl)phenol, a compound with the chemical formula C10H11N02, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 322474-09-9

- Molecular Weight : 195.20 g/mol

- Structure : The compound features a methoxy group and a nitroethyl side chain attached to a phenolic ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antioxidant Activity : The phenolic structure provides the compound with antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antitumor Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data Table

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of various phenolic compounds indicated that this compound significantly scavenged free radicals in vitro, demonstrating a dose-dependent response. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Anti-inflammatory Effects

In vitro experiments revealed that treatment with this compound led to a marked decrease in the production of inflammatory markers such as IL-6 and TNF-alpha in macrophage cultures. This highlights the compound's potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation.

Case Study 3: Antitumor Activity

Research involving various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.

属性

IUPAC Name |

2-methoxy-5-(2-nitroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMUCQQHDXMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356197 | |

| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322474-09-9 | |

| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。